molecular formula C20H24ClN3O3S B5072002 N-[2-(4-acetylpiperazin-1-yl)-2-phenylethyl]-4-chlorobenzenesulfonamide

N-[2-(4-acetylpiperazin-1-yl)-2-phenylethyl]-4-chlorobenzenesulfonamide

Cat. No.: B5072002
M. Wt: 421.9 g/mol
InChI Key: MBRZHMBDCDOOSJ-UHFFFAOYSA-N
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Description

N-[2-(4-acetylpiperazin-1-yl)-2-phenylethyl]-4-chlorobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a phenylethyl group, and a chlorobenzenesulfonamide moiety

Biochemical Analysis

Biochemical Properties

N-[2-(4-acetyl-1-piperazinyl)-2-phenylethyl]-4-chlorobenzenesulfonamide has been found to interact with various enzymes, proteins, and other biomolecules . It has been shown to inhibit the differentiation of osteoclasts, cells responsible for bone resorption . This inhibition occurs in a dose-dependent manner and without inducing significant cytotoxicity .

Cellular Effects

The effects of N-[2-(4-acetyl-1-piperazinyl)-2-phenylethyl]-4-chlorobenzenesulfonamide on cells are significant. It has been shown to decrease the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages . This suggests that it may have a role in regulating bone homeostasis by inhibiting osteoclast activity .

Molecular Mechanism

N-[2-(4-acetyl-1-piperazinyl)-2-phenylethyl]-4-chlorobenzenesulfonamide exerts its effects at the molecular level by downregulating the expression of osteoclast-specific markers such as c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 . This leads to a decrease in bone resorption activity and actin ring formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-(4-acetyl-1-piperazinyl)-2-phenylethyl]-4-chlorobenzenesulfonamide have been observed to change over time . It has been shown to suppress RANKL-induced osteoclast formation at the early stages of differentiation .

Metabolic Pathways

Given its effects on osteoclast differentiation, it is likely that it interacts with enzymes or cofactors involved in bone metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-acetylpiperazin-1-yl)-2-phenylethyl]-4-chlorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Acetylation: The piperazine ring is then acetylated using acetic anhydride in the presence of a base like pyridine to form 4-acetylpiperazine.

    Phenylethyl Group Introduction: The phenylethyl group is introduced through a nucleophilic substitution reaction between 4-acetylpiperazine and a suitable phenylethyl halide.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-acetylpiperazin-1-yl)-2-phenylethyl]-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium, hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

N-[2-(4-acetylpiperazin-1-yl)-2-phenylethyl]-4-chlorobenzenesulfonamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Biological Research: It is used in the study of cellular processes and molecular interactions, providing insights into the mechanisms of action of various biological targets.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)-2-phenylethyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

N-[2-(4-acetylpiperazin-1-yl)-2-phenylethyl]-4-chlorobenzenesulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-2-phenylethyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S/c1-16(25)23-11-13-24(14-12-23)20(17-5-3-2-4-6-17)15-22-28(26,27)19-9-7-18(21)8-10-19/h2-10,20,22H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRZHMBDCDOOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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